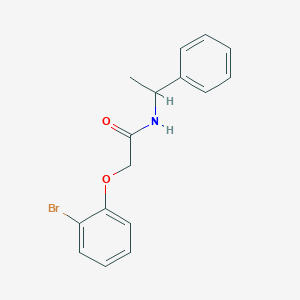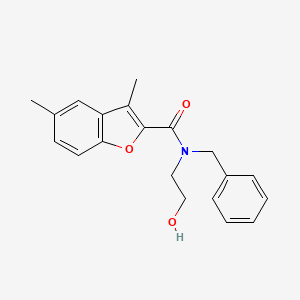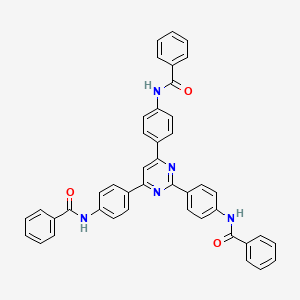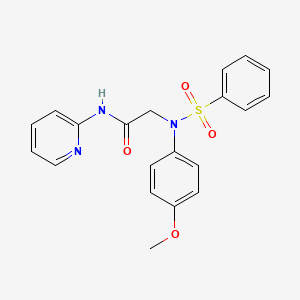![molecular formula C20H11BrCl2N2O2 B5168363 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further studies.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific cellular targets. For example, in cancer cells, it has been found to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In inflammatory cells, it has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in inflammatory cells, and inhibit the growth of bacterial strains. Additionally, it has been found to modulate the expression of specific genes and proteins, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial properties. However, its limitations include the lack of comprehensive understanding of its mechanism of action and potential toxicity concerns.
Orientations Futures
There are several future directions for the research of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide. Firstly, further studies are needed to elucidate its mechanism of action and identify specific cellular targets. Secondly, its potential toxicity concerns need to be addressed through comprehensive toxicity studies. Thirdly, its potential applications in drug development need to be explored further, including the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Finally, its potential applications in other fields, such as agriculture and environmental science, need to be investigated.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that includes the condensation of 2-amino-5-bromo-benzamide and 2-(2,3-dichlorophenyl)acetic acid followed by cyclization with phosphorus oxychloride and subsequent reaction with 2-amino-phenol. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has shown potential in various scientific research applications. It has been studied for its anticancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been investigated for its anti-inflammatory effects, where it has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been explored for its antimicrobial properties, where it has demonstrated activity against various bacterial strains.
Propriétés
IUPAC Name |
2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-14-6-2-1-4-12(14)19(26)24-11-8-9-17-16(10-11)25-20(27-17)13-5-3-7-15(22)18(13)23/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYILPXIPBDVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)



![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
